Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO. It is known for its surfactant properties and is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride typically involves the reaction of dodecylamine with 2-ethylhexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with dimethyl sulfate to form the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The final product is purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding alcohols and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell lysis buffers for protein extraction.
Medicine: As an antimicrobial agent in disinfectants.
Industry: In formulations of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl (ethylbenzyl)dimethylammonium chloride
- Dodecyl[2-(2-hydroxyethoxy)ethyl]dimethylammonium chloride
Uniqueness
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
94248-86-9 |
---|---|
Molecular Formula |
C23H50ClNO |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
dodecyl-(2-ethylhexoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H50NO.ClH/c1-6-9-11-12-13-14-15-16-17-18-20-24(4,5)22-25-21-23(8-3)19-10-7-2;/h23H,6-22H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KWAAQPHEUNGUOG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)COCC(CC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.